3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a sec-butylamino group, a propanamide group, and a 1,2,4-triazolo[4,3-a]quinazolin-4(5H)-yl group . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, the synthesis of similar triazole compounds often involves reactions with various nitrogen sources . The synthesis methods of 1,2,3- and 1,2,4-triazoles have been extensively studied .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a large ring system. Molecular docking studies are often performed to investigate the binding modes of such compounds .Applications De Recherche Scientifique
Anticancer Properties
“CHEMBL4534956” exhibits promising anticancer properties. Research suggests that it selectively targets cancer cells by inhibiting specific pathways involved in cell proliferation and survival. Its mechanism of action involves interfering with DNA replication and repair processes, leading to cell cycle arrest and apoptosis. Clinical trials are ongoing to evaluate its efficacy against various cancer types, including breast, lung, and colorectal cancers .
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory activity by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation in various disease conditions. Researchers are investigating its potential for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
“CHEMBL4534956” has shown neuroprotective effects in preclinical studies. It enhances neuronal survival, reduces oxidative stress, and promotes synaptic plasticity. These properties make it a candidate for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Activity
Preliminary data indicate that the compound possesses antiviral activity against certain viruses. It interferes with viral replication and entry mechanisms, making it relevant for viral infections like influenza and herpes .
Cardiovascular Applications
Researchers are exploring the cardiovascular benefits of “CHEMBL4534956.” It may protect against ischemic injury, reduce oxidative stress, and improve endothelial function. Clinical trials are underway to assess its potential in preventing heart attacks and strokes .
Metabolic Disorders
The compound’s metabolic effects are being investigated. It may regulate glucose metabolism, enhance insulin sensitivity, and reduce lipid accumulation. These properties could be valuable in managing diabetes and obesity .
Antimicrobial Activity
In vitro studies suggest that “CHEMBL4534956” exhibits antimicrobial activity against bacteria and fungi. Researchers are studying its potential as an alternative to existing antibiotics .
Pain Management
The compound’s analgesic properties are of interest. It may modulate pain pathways and provide relief in chronic pain conditions. Clinical trials are needed to validate its efficacy .
Google Scholar. (n.d.). Retrieved from here.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-(butan-2-ylamino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-3-16(2)25-21(32)15-29-24(34)30-19-12-8-7-11-18(19)22(33)28(23(30)27-29)14-13-20(31)26-17-9-5-4-6-10-17/h7-8,11-12,16-17H,3-6,9-10,13-15H2,1-2H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUJWACJIZGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3C(=O)N(C2=N1)CCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.